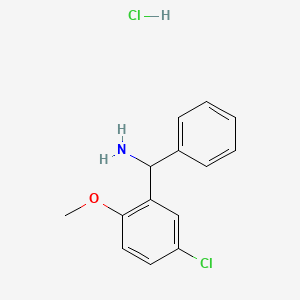

![molecular formula C13H15N3O4 B2697435 6-((叔丁氧羰基)氨基)咪唑并[1,5-a]吡啶-1-羧酸 CAS No. 2177266-16-7](/img/structure/B2697435.png)

6-((叔丁氧羰基)氨基)咪唑并[1,5-a]吡啶-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has attracted growing attention due to its unique chemical structure and versatility, optical behaviors, and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis

The I2-mediated oxidative annulations of readily available substrates produced a variety of imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner . This synthetic approach is operationally simple and can be conveniently carried out on a gram scale .科学研究应用

-

Dipeptide Synthesis

- Field : Organic Chemistry

- Application : The tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis .

- Method : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

- Results : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

-

Ionic Liquid Preparation

- Field : Materials Science

- Application : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .

- Method : The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .

- Results : The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

-

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : The research has led to the discovery of new TB drugs .

-

Synthesis of Imidazo[1,2-a]pyridines

- Field : Organic Chemistry

- Application : Imidazo[1,2-a]pyridines are synthesized from 2-aminopyridines and acetophenones .

- Method : The synthesis is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Results : The reaction proceeds through a catalytic Ortoleva-King reaction .

-

Optoelectronic Devices and Sensors

- Field : Materials Science

- Application : Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices and sensors .

- Method : The unique chemical structure and versatility of these compounds, along with their optical behaviors, make them suitable for these applications .

- Results : Many promising innovations have been reported in different technological applications .

-

Anti-Cancer Drugs

- Field : Pharmaceutical Field

- Application : Imidazo[1,5-a]pyridine derivatives have shown potential in the development of anti-cancer drugs .

- Method : The biological properties of these compounds have been leveraged for this application .

- Results : There have been many promising innovations in this area .

安全和危害

While the specific safety and hazards for “6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid” are not available in the retrieved data, it’s generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

未来方向

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

属性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)15-8-4-5-9-10(11(17)18)14-7-16(9)6-8/h4-7H,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPXSMKBZSWOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN2C=NC(=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)

![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2697358.png)

![Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2697359.png)

![[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2697362.png)

![3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one](/img/structure/B2697364.png)

![1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic Acid](/img/structure/B2697365.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2697366.png)

![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)